molecular formula C10H12N2 B581719 1-propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1225586-53-7

1-propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B581719
CAS No.: 1225586-53-7
M. Wt: 160.22
InChI Key: RUCDIEOEVJXWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-1H-pyrrolo[2,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1225586-53-7

Molecular Formula

C10H12N2

Molecular Weight

160.22

IUPAC Name

1-propylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C10H12N2/c1-2-6-12-7-4-9-3-5-11-8-10(9)12/h3-5,7-8H,2,6H2,1H3

InChI Key

RUCDIEOEVJXWED-UHFFFAOYSA-N

SMILES

CCCN1C=CC2=C1C=NC=C2

Synonyms

1-n-propyl-1H-pyrrolo[2,3-c]pyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1H-pyrrolo[2,3-c]pyridine (10 mmol) in DMF cooling on an ice bath was treated with NaH (143 mmol). After stirred at room temperature for thr iodopropane (26 mmol) was added dropwise. The mixture was allowed to react at room temperature for further 3 hrs. Upon cooling on an ice bath the mixture was quenched with 20 mL H2O, followed by extraction with diethyl ether (5×50 mL). The organic layers were combined, washed with brine, dried on MgSO4 and filtered. The solvent was evaporated and dried on a high vacuum to give 1-propyl-1H-pyrrolo[2,3-c]pyridine as orange oil. MS (ESI+) m/z 161.1063 (M+H)+.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
143 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.